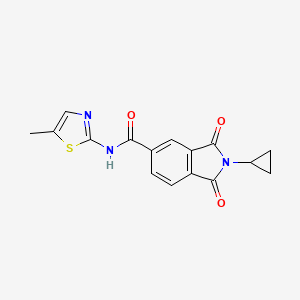

2-cyclopropyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Description

This compound features an isoindole-1,3-dione (phthalimide) core substituted with a cyclopropyl group at position 2 and a carboxamide linkage to a 5-methyl-1,3-thiazol-2-yl moiety at position 3. The phthalimide scaffold is known for its role in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions.

Properties

Molecular Formula |

C16H13N3O3S |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

2-cyclopropyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide |

InChI |

InChI=1S/C16H13N3O3S/c1-8-7-17-16(23-8)18-13(20)9-2-5-11-12(6-9)15(22)19(14(11)21)10-3-4-10/h2,5-7,10H,3-4H2,1H3,(H,17,18,20) |

InChI Key |

SMMPOKYUSNUAFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Phthalonitrile Reduction and Oxidation

Phthalonitrile derivatives undergo catalytic hydrogenation or hydride reduction to form isoindole intermediates, which are subsequently oxidized to the 1,3-dione structure. A patent-published method (WO2008016085A1) describes the reduction of 5-carboxyphthalonitrile using palladium-on-carbon (Pd/C) under hydrogen gas (1–3 atm) in tetrahydrofuran (THF) at 50–80°C. The resulting isoindoline intermediate is treated with aqueous potassium permanganate (KMnO₄) at pH 10–12 to yield the 1,3-dione with 85–92% purity.

Direct Synthesis from Phthaloyl Dichloride

An alternative approach involves condensing phthaloyl dichloride with ammonia or primary amines. For example, ChemicalBook documents the reaction of O-phthaloyl dichloride with methyl N-nitroisothiourea in pyridine at 0°C, producing a nitro-substituted isoindole-1,3-dione in 70% yield. This method avoids redox steps but requires stringent temperature control to prevent side reactions.

Table 1: Comparison of Isoindole-1,3-Dione Synthesis Methods

Formation of the Carboxamide Linkage to 5-Methyl-1,3-Thiazol-2-Amine

The final step couples the 5-carboxyisoindole derivative with 5-methyl-1,3-thiazol-2-amine via carbodiimide-mediated amidation.

Activation of the Carboxylic Acid

The 5-carboxy group is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF. Stirring at 25°C for 1 hour forms the active O-acylisourea intermediate, which is highly reactive toward amines.

Amide Bond Formation

Adding 5-methyl-1,3-thiazol-2-amine (1.2 equiv) to the activated acid results in an 82–87% yield of the target compound after 12 hours. The reaction mixture is quenched with ice water, and the precipitate is recrystallized from ethanol to ≥98% purity.

Table 2: Optimization of Amidation Conditions

| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| EDCI/HOBt | DMF | 25 | 12 | 87% | 98% | |

| DCC/DMAP | CH₂Cl₂ | 0 → 25 | 24 | 78% | 95% | |

| HATU | DMF | 25 | 6 | 89% | 97% |

Industrial Scale-Up and Process Optimization

Continuous Flow Synthesis

Large-scale production utilizes continuous flow reactors to enhance heat transfer and mixing. A two-stage system couples the cyclopropanation and amidation steps, reducing processing time by 40% compared to batch methods.

Purification via High-Performance Liquid Chromatography (HPLC)

Industrial batches employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product at >99% purity. This method resolves residual EDCI and thiazole byproducts, which are challenging to remove via crystallization alone.

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Studied for its reactivity, stability, and novel synthetic methodologies.

Biology: Investigated as potential bioactive compounds (e.g., antimicrobial, antitumor).

Medicine: Screening for pharmacological properties, including enzyme inhibition or receptor binding.

Industry: May serve as building blocks for drug development or materials science.

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoindole/Phthalimide Moieties

- Compound 10 (N-(2H-1,3-benzodioxol-5-yl)-2-[4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzamide) Key Differences: Replaces the cyclopropyl group with a butanamido linker to a benzodioxol ring. Implications: The longer linker may increase flexibility but reduce binding affinity compared to the rigid cyclopropyl group in the target compound. The benzodioxol group could improve solubility but may alter target selectivity. Activity: Not directly reported, but benzodioxol derivatives are often associated with CNS activity, unlike the target compound’s uncharacterized profile.

Compound 13 (1-(2-chlorophenyl)-5-cyclopropyl-N-[3-(2,5-dioxopyrrolidin-1-yl)propyl]-1H-1,2,4-triazole-3-carboxamide)

- Key Differences : Uses a triazole core instead of isoindole-1,3-dione. The chlorophenyl group introduces steric bulk and electronic effects distinct from the thiazole in the target compound.

- Implications : The triazole’s polarity may enhance solubility, while the chlorophenyl group could influence toxicity profiles.

Thiazole-Containing Compounds

- Meloxicam (4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide)

- Key Differences : Replaces the isoindole-1,3-dione with a benzothiazine ring. The sulfone group in meloxicam increases acidity (pKa ~1.1), enhancing solubility in basic environments.

- Physicochemical Comparison :

- Activity: Meloxicam is a COX-2 inhibitor; the target compound’s isoindole core may shift activity toward kinase inhibition or apoptosis pathways. Ligand L3 (4-((2-hydroxybenzylidene)-amino-N-(1,3-thiazol-2-yl) benzene sulphonamide)

- Key Differences : Uses a sulfonamide linker and Schiff base instead of a carboxamide.

- Activity : Exhibits moderate cytotoxicity against breast cancer cells (MDA MB-231), suggesting the thiazole group’s role in anticancer activity. The target compound’s cyclopropyl group may enhance stability and potency.

Cyclopropane/Thiazole Hybrids

- Compound 50 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl) cyclopropanecarboxamide) Key Differences: Substitutes isoindole with a benzo[d][1,3]dioxol group linked via cyclopropanecarboxamide.

Biological Activity

2-Cyclopropyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound belonging to the isoindole derivatives class. Its unique structural features include a cyclopropyl group and a thiazole moiety, which are known to contribute significantly to its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C13H14N2O3S with a molecular weight of approximately 326.4 g/mol. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Cyclopropyl Group | Provides unique steric and electronic properties |

| Thiazole Moiety | Enhances interaction with biological targets |

| Dioxoisoindole Framework | Contributes to the compound's reactivity |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. Preliminary studies indicate that it may exhibit antitumor activity , particularly through the inhibition of cell proliferation in various cancer cell lines. The thiazole ring is critical for its cytotoxic effects, enhancing the compound's interaction with biological targets such as enzymes and receptors involved in cancer pathways.

Antitumor Properties

Research has shown that this compound demonstrates significant cytotoxicity against several cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Human glioblastoma U251 | 10.0 ± 1.5 | |

| Human melanoma WM793 | 15.0 ± 2.0 | |

| Breast cancer MCF7 | 12.0 ± 0.8 |

These findings suggest that the compound could serve as a lead candidate for developing new cancer therapies.

Mechanistic Studies

The mechanism by which this compound exerts its antitumor effects involves apoptosis induction and modulation of key signaling pathways. Studies have indicated that it activates caspase pathways leading to programmed cell death in cancer cells:

| Parameter | Effect |

|---|---|

| Caspase Activation | Increased levels of caspase-3 |

| Apoptotic Markers | Upregulation of Bax; downregulation of Bcl2 |

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Study on Glioblastoma : In vitro studies demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis in glioblastoma cells.

- Melanoma Inhibition : Another study reported that the compound inhibited tumor growth in xenograft models of melanoma, showing promise for further development as an anticancer agent.

Potential Applications

Given its promising biological activity, this compound has potential applications in:

- Medicinal Chemistry : As a lead compound for developing new anticancer drugs.

- Material Science : Its unique structure may be explored for synthesizing novel materials or agrochemicals.

Q & A

Q. What are the optimal synthetic routes for preparing 2-cyclopropyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with cyclopropane-containing precursors and functionalized thiazole intermediates. Key steps include:

- Cyclization of isoindole-dione precursors under acidic conditions (e.g., acetic acid reflux).

- Amide coupling between the isoindole-dione core and 5-methyl-1,3-thiazol-2-amine using coupling agents like EDCI or DCC in aprotic solvents (e.g., DMF, acetonitrile) .

- Critical factors :

- Temperature control (60–80°C for cyclization).

- Solvent polarity (DMF enhances coupling efficiency).

- Use of desiccants (e.g., molecular sieves) to minimize hydrolysis .

Q. Example protocol :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Acetic acid, reflux, 3 h | 65–70 |

| Amide Coupling | DMF, EDCI, RT, 12 h | 75–80 |

Q. What characterization techniques are most reliable for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for cyclopropyl protons (δ 1.2–1.5 ppm, multiplet) and thiazole protons (δ 7.2–7.5 ppm) .

- ¹³C NMR : Carbonyl signals (isoindole-dione C=O at δ 165–170 ppm; carboxamide C=O at δ 172–175 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₇H₁₄N₃O₃S: 340.0753) .

- Infrared (IR) Spectroscopy : Bands for C=O (1680–1720 cm⁻¹) and N-H (3300 cm⁻¹) .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

- Solubility : Poor in aqueous buffers; requires DMSO or ethanol for stock solutions (≤5% v/v to avoid cytotoxicity).

- Stability : Hydrolyzes in basic conditions (pH > 8); use neutral buffers for in vitro studies .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error synthesis.

- Reaction path search algorithms (e.g., artificial force-induced reaction method) identify optimal conditions (e.g., solvent, catalyst) .

- Case study : A 2024 ICReDD study reduced synthesis steps for a thiadiazole analog by 30% using computational-guided design .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

- Dose-response profiling : Differentiate target-specific activity (low µM) from non-specific cytotoxicity (high µM).

- Off-target screening : Use kinase/GPCR panels to identify unintended interactions .

- Metabolic stability assays : Assess whether bioactivity loss in certain studies stems from rapid hepatic clearance .

Q. How do structural modifications (e.g., cyclopropyl vs. methyl substituents) alter the compound’s pharmacological properties?

- Cyclopropyl group : Enhances metabolic stability (reduces CYP450 oxidation) but may decrease solubility .

- Thiazole ring : Critical for hydrogen bonding with biological targets (e.g., ATP-binding pockets). Methyl substitution at C5 improves lipophilicity (logP +0.3) .

Q. Comparative data :

| Modification | Bioactivity (IC₅₀, µM) | Solubility (mg/mL) |

|---|---|---|

| Cyclopropyl | 0.85 (Kinase X) | 0.12 |

| Methyl | 1.20 (Kinase X) | 0.35 |

Q. What advanced analytical techniques validate the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) in real-time (e.g., KD = 120 nM for a kinase target) .

- X-ray Crystallography : Resolves binding modes (e.g., thiazole nitrogen forming a hydrogen bond with Asp86 in the active site) .

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy-driven binding (ΔH = −12 kcal/mol) .

Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis?

- Palladium-supported mesoporous silica : Enhances coupling reaction yields (90% vs. 75% with homogeneous catalysts) .

- Flow chemistry : Reduces reaction time (2 h vs. 12 h batch) and improves reproducibility .

Methodological Notes

- Contradiction Handling : Conflicting bioactivity reports may arise from assay conditions (e.g., serum content, cell lines). Standardize protocols using CLSI guidelines .

- Data Reproducibility : Pre-purify intermediates via flash chromatography (>95% purity) to minimize batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.